



# Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3739936 |           |
| Cat. No.:            | B15563683  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3739936, also known as BMS-986180, is a potent, second-generation allosteric inhibitor of HIV-1 integrase (ALLINI).[1][2][3][4] Unlike traditional integrase strand transfer inhibitors (INSTIs), GSK3739936 features a novel mechanism of action that disrupts the normal process of HIV-1 maturation, leading to the production of non-infectious viral particles.[1][5] This document provides detailed application notes and protocols for the use of GSK3739936 in HIV-1 replication studies, including its mechanism of action, preclinical data, and relevant experimental procedures.

It is important to distinguish **GSK3739936** from bromodomain and extra-terminal domain (BET) inhibitors, such as JQ1 and I-BET151. While BET inhibitors are being investigated as latency-reversing agents (LRAs) in "shock and kill" strategies for HIV-1 eradication, **GSK3739936** does not target HIV latency.[6][7][8][9] Instead, it directly inhibits viral replication, making it a candidate for antiretroviral therapy.

### **Mechanism of Action**

**GSK3739936** is an allosteric inhibitor that binds to a specific pocket at the interface of two HIV-1 integrase monomers.[1][5] This binding event induces aberrant multimerization of the integrase enzyme, which has several downstream effects that impair viral replication:

## Methodological & Application





- Disruption of Viral Core Condensation: The abnormal multimerization of integrase interferes with the proper formation of the viral core, resulting in morphologically defective virions.[10]
- Inhibition of Gag-Pol Polyprotein Processing: The altered integrase complexes disrupt the normal cleavage of the Gag-Pol polyprotein, a critical step in viral maturation.
- Production of Non-Infectious Virions: The resulting viral particles have misplaced cores and are unable to complete the early steps of infection, such as reverse transcription, in the target cell.[5]
- Blockade of Integrase-LEDGF/p75 Interaction: GSK3739936's binding to integrase can also interfere with the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for the integration of the viral DNA into the host chromosome.[5]

This multi-faceted mechanism of action makes **GSK3739936** a potent inhibitor of HIV-1 replication.



# Infected Cell (Late Stage) Gag-Pol Polyprotein Processing HIV-1 Integrase Binding Aberrant Integrase Multimerization eads to Fails to infect Target Cell Farly Stage)

#### Mechanism of Action of GSK3739936

Click to download full resolution via product page

Caption: Mechanism of GSK3739936 action.

## **Data Presentation**



The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic properties of **GSK3739936**.

Table 1: In Vitro Antiviral Activity of GSK3739936

| Parameter | Value   | Cell Line | Notes                                                                   |
|-----------|---------|-----------|-------------------------------------------------------------------------|
| EC50      | 1.7 nM  | MT-2      | 50% effective<br>concentration against<br>HIV-1 replication.[2][3]      |
| IC50      | 11.1 nM | N/A       | 50% inhibitory<br>concentration against<br>the integrase enzyme.<br>[2] |
| CC50      | >20 μM  | MT-2      | 50% cytotoxic concentration.[2]                                         |

Table 2: Preclinical Pharmacokinetics of GSK3739936

| Species                                                          | Clearance | Elimination<br>Half-life | Oral<br>Bioavailability | Tmax  |
|------------------------------------------------------------------|-----------|--------------------------|-------------------------|-------|
| Mouse                                                            | Low       | Moderate to<br>Long      | 52-89%                  | 2-5 h |
| Rat                                                              | Low       | Moderate to<br>Long      | 52-89%                  | 2-5 h |
| Dog                                                              | Low       | Moderate to<br>Long      | 52-89%                  | 2-5 h |
| Cynomolgus<br>Monkey                                             | Moderate  | Short                    | 52-89%                  | 2-5 h |
| Data adapted<br>from Naidu BN,<br>et al. J Med<br>Chem. 2022.[2] |           |                          |                         |       |



## **Experimental Protocols**

# Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay

This protocol describes a method for determining the 50% effective concentration (EC50) of **GSK3739936** against HIV-1 replication in a susceptible T-cell line, such as MT-2 or CEM-SS.

#### Materials:

- GSK3739936 (dissolved in DMSO)
- MT-2 or CEM-SS cells
- HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for quantifying viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay kit)
- · Plate reader

#### Procedure:

- Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100  $\mu$ L of complete medium.
- Compound Dilution: Prepare a serial dilution of GSK3739936 in complete medium. The final
  concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle
  control (DMSO) and an untreated control.
- Compound Addition: Add 50 μL of the diluted compound to the appropriate wells.



- Virus Infection: Add 50  $\mu$ L of HIV-1 at a predetermined multiplicity of infection (MOI) to each well, except for the uninfected control wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
- Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of HIV-1 replication using a p24 ELISA or a reverse transcriptase activity assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

## **Protocol 2: Cytotoxicity Assay (CC50)**

This protocol is for determining the 50% cytotoxic concentration (CC50) of GSK3739936.

#### Materials:

- GSK3739936 (dissolved in DMSO)
- MT-2 or CEM-SS cells
- · Complete cell culture medium
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or XTT)
- Plate reader

#### Procedure:

• Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5 x 10 $^4$  cells per well in 100  $\mu$ L of complete medium.

## Methodological & Application





- Compound Dilution: Prepare a serial dilution of GSK3739936 in complete medium, similar to the antiviral assay.
- Compound Addition: Add 100 μL of the diluted compound to the appropriate wells.
- Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the drug concentration and determine the CC50 value using a non-linear regression analysis.





Click to download full resolution via product page

Caption: Workflow for evaluating **GSK3739936**.



## Conclusion

**GSK3739936** is a promising allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that sets it apart from other classes of antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a valuable tool for studying HIV-1 replication and a potential candidate for future therapeutic strategies. The protocols and data presented in this document are intended to guide researchers in the effective use and evaluation of **GSK3739936** in their HIV-1 research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3739936 | HIV-1 integrase inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 7. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [dash.harvard.edu]
- 8. BET bromodomain inhibition as a novel strategy for reactivation of HIV-1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Activation In Vivo of HIV-1 by a Bromodomain Inhibitor from Monocytic Cells in Humanized Mice under Antiretroviral Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#using-gsk3739936-in-hiv-replication-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com